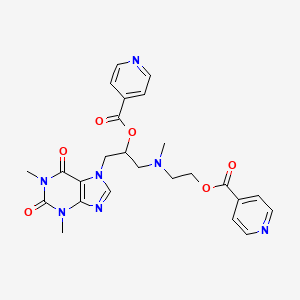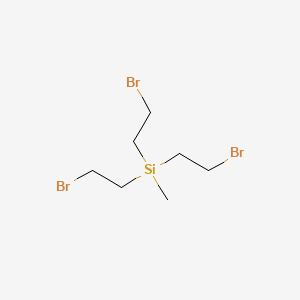
Tris(2-bromoethyl)(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-bromoethyl)(methyl)silane: is an organosilicon compound characterized by the presence of three 2-bromoethyl groups and one methyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tris(2-bromoethyl)(methyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are employed, often under mild conditions
Major Products:
- Substituted silanes with various functional groups depending on the nucleophile used.
- Reduced silanes with hydrogen or alkyl groups.
- Organosilicon compounds with added alkyl or aryl groups from hydrosilylation reactions .
Scientific Research Applications
Chemistry: Tris(2-bromoethyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in radical reactions and as a reagent in organic synthesis .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with tailored properties .
Mechanism of Action
Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .
Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Trichloromethylsilane: Used in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Triethylsilane: Employed in hydrosilylation and reduction reactions.
Uniqueness: Tris(2-bromoethyl)(methyl)silane is unique due to the presence of bromine atoms, which provide additional reactivity through nucleophilic substitution and radical reactions. This makes it a versatile reagent in organic synthesis and material science .
Properties
CAS No. |
51664-54-1 |
|---|---|
Molecular Formula |
C7H15Br3Si |
Molecular Weight |
366.99 g/mol |
IUPAC Name |
tris(2-bromoethyl)-methylsilane |
InChI |
InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
InChI Key |
JGNIWFJCQYRJDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCBr)(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
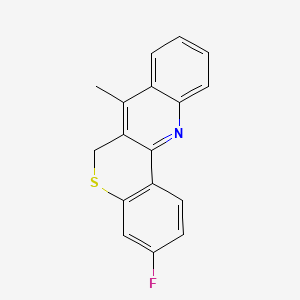
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
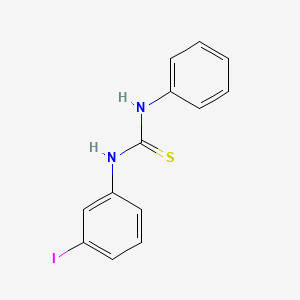
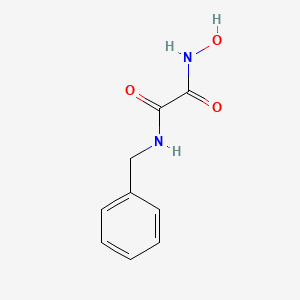
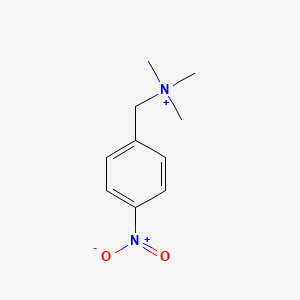
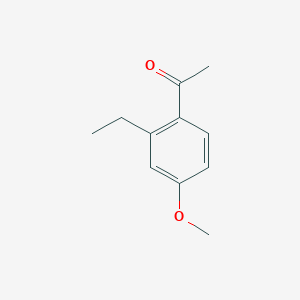
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
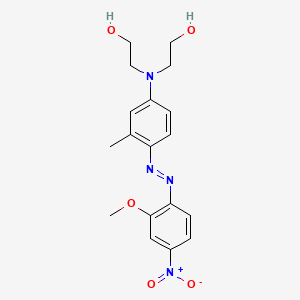
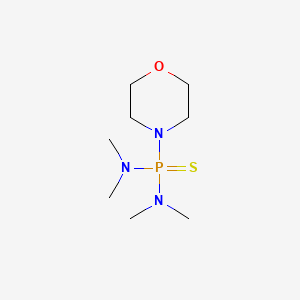

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
